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For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether, identified by CAS number 25990-96-9, is a high-
purity, monodisperse polyethylene glycol (PEG) derivative.[1][2] Often abbreviated as mPEG8-
OH, it consists of a chain of eight ethylene glycol units with one terminus capped by a stable
methoxy group and the other terminated by a reactive hydroxyl group.[2] This distinct structure
makes it a critical building block in bioconjugation, drug delivery, and nanotechnology.[2][3]

The hydrophilic PEG spacer enhances the aqueous solubility and can improve the
pharmacokinetic profile of conjugated molecules, while the methoxy cap prevents unwanted
crosslinking, ensuring monofunctional reactivity.[1][3][4] The terminal hydroxyl group offers a
versatile handle for chemical modification, allowing its conversion into a wide array of functional
groups for subsequent conjugation.[2] Its monodispersity is a key advantage over traditional
polydisperse PEGs, enabling the synthesis of homogeneous conjugates with well-defined
structures and predictable properties, which is crucial in the development of complex
therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras
(PROTACS).[5][6]
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Physicochemical Properties

The physical and chemical properties of Octaethylene glycol monomethyl ether are

summarized below.

Property Value References
CAS Number 25990-96-9 [2][7]
Molecular Formula C17H36009 [21[7]
Molecular Weight 384.46 g/mol [2]
2,5,8,11,14,17,20,23-
IUPAC Name
octaoxapentacosan-25-ol
mPEG8-OH, m-PEG8-alcohol,
Synonyms [2]
Methyl-PEG8-alcohol
Colorless to light yellow clear
Appearance o
liquid
Density 1.075 - 1.090 g/cm3 [6][7118]
. _ 454 °C @ 760 mmHg; 216 °C
Boiling Point [71[8]

@ 2 mmHg

Refractive Index

~1.46

Purity

Typically 295%

[2]

Applications in Bioconjugation and Drug

Development

The primary utility of mPEG8-OH lies in its role as a versatile, hydrophilic linker.[2] Its discrete

length strikes a balance between providing sufficient hydrophilicity and maintaining a compact

molecular architecture.[3]

e Antibody-Drug Conjugates (ADCSs): In ADCs, a linker tethers a potent cytotoxic drug to a

monoclonal antibody.[9] PEG-based linkers, derived from precursors like mPEG8-OH, are

used to improve the solubility and stability of the ADC.[9][10] The hydrophilic nature of the
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PEG chain can mask the hydrophobicity of the payload, reducing the propensity for
aggregation and improving the overall pharmacokinetic profile of the conjugate.[10]

o PROTACS: As a component in PROTACSs, the mPEGS8 spacer connects a ligand for a target
protein with a ligand for an E3 ubiquitin ligase.[3][6] This linker is not merely a spacer; its
length and flexibility are critical for orienting the two proteins to facilitate the ubiquitination
and subsequent degradation of the target protein.[6]

» Protein and Peptide PEGylation: PEGylation is a well-established technique to enhance the
therapeutic properties of proteins and peptides.[11][12] Using a monodisperse linker like
mPEG8-OH allows for precise control over the modification, resulting in a homogeneous
product with improved serum half-life, increased stability, and reduced immunogenicity.[5][12]

e Drug Delivery and Nanotechnology: The mPEG8-OH chain can be attached to the surface of
nanoparticles, liposomes, and micelles.[13][14] This creates a hydrophilic shield that reduces
clearance by the reticuloendothelial system (RES), prolonging circulation time in what is
known as the "stealth effect".[13] It also serves to reduce non-specific protein binding on
various surfaces.[15]

Experimental Protocols

As mPEGS8-OH is a foundational building block, its utility often begins with the derivatization of
its terminal hydroxyl group. The following protocols provide detailed methodologies for its
functionalization and subsequent use in bioconjugation.

Protocol 1: Synthesis of m-PEG8-thiol from m-PEG8-OH

This protocol describes a two-step process to convert the terminal hydroxyl group into a
reactive thiol, useful for conjugation to maleimides or noble metal surfaces.[1]

Step A: Activation of m-PEG8-OH to m-PEGS8-tosylate (m-PEG8-0TSs)

 Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve m-
PEG8-OH (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]

e Cooling: Cool the solution to 0 °C using an ice bath.[1]
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o Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) to the stirred
solution. Then, add a base such as pyridine or triethylamine (~1.5 equivalents).[1]

» Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

o Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic
layer over anhydrous sodium sulfate (Naz2S0a), filter, and concentrate under reduced
pressure to obtain crude m-PEG8-0Ts.[1]

Step B: Synthesis and Purification of m-PEG8-thiol

» Thioacetylation: Dissolve the crude m-PEG8-OTs (1.0 equivalent) in anhydrous N,N-
dimethylformamide (DMF) and add potassium thioacetate (KSAc, 1.5-2.0 equivalents).[1]

» Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.[1]

o Extraction: After cooling, dilute the mixture with water and extract the product with ethyl
acetate. Wash the combined organic layers with water and brine, dry over anhydrous
NazS0a4, and concentrate to yield crude m-PEGB8-thioacetate (m-PEG8-SAC).[1]

» Deprotection: Dissolve the crude m-PEG8-SAc in a methanol/water mixture. Add a base like
sodium hydroxide to hydrolyze the thioacetate. Stir at room temperature for 12-18 hours
under an inert atmosphere to prevent disulfide formation.[1]

 Purification: Neutralize the reaction, extract the product into DCM, and concentrate. Purify
the crude m-PEG8-thiol using silica gel column chromatography with a suitable eluent
system (e.g., a gradient of methanol in dichloromethane).[1]
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Diagram 1: Synthesis of m-PEG8-thiol
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Diagram 1: Synthesis of m-PEGS8-thiol

Protocol 2: Antibody-Drug Conjugation using an m-
PEG8-NHS Ester Linker

This protocol outlines the stochastic conjugation of a drug, pre-linked to an m-PEG8-NHS ester,
to primary amines (lysine residues) on a monoclonal antibody (mADb).[5]

Materials:
» Monoclonal antibody (mADb) in an amine-free buffer (e.g., PBS, pH 7.4).[5]
¢ Drug pre-conjugated to m-PEG8-NHS ester (Drug-Linker).[5]

e Anhydrous dimethyl sulfoxide (DMSO).[5]
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e Conjugation and purification buffers.
Procedure:

o Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris),
exchange it into the conjugation buffer (e.g., PBS) using a desalting column. Adjust the final
mADb concentration to 5-10 mg/mL.[5]

e Drug-Linker Preparation: Dissolve the Drug-Linker construct in anhydrous DMSO to create a
concentrated stock solution (e.g., 10-20 mM).[5]

o Conjugation Reaction: Add a calculated molar excess of the Drug-Linker DMSO stock to the
stirring antibody solution. The molar ratio determines the final drug-to-antibody ratio (DAR)
and must be optimized. The reaction is efficient at a pH of 7-9.[5]

 Incubation: Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled
temperature (e.g., room temperature or 4°C).

e Quenching (Optional): The reaction can be quenched by adding a small molecule with a
primary amine (e.g., Tris or lysine) to consume any unreacted NHS ester.

 Purification: Remove unconjugated Drug-Linker and other small molecules from the ADC
product. Size-exclusion chromatography (SEC) is commonly used for this separation,
effectively isolating the high-molecular-weight ADC.[5]

o Characterization: The purified ADC should be characterized to determine DAR, aggregation
levels, and purity.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/pdf/The_Strategic_Integration_of_m_PEG8_NHS_Ester_in_Antibody_Drug_Conjugate_Development_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/The_Strategic_Integration_of_m_PEG8_NHS_Ester_in_Antibody_Drug_Conjugate_Development_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/The_Strategic_Integration_of_m_PEG8_NHS_Ester_in_Antibody_Drug_Conjugate_Development_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/The_Strategic_Integration_of_m_PEG8_NHS_Ester_in_Antibody_Drug_Conjugate_Development_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Prepare Antibody 2. Prepare Drug-Linker

(Buffer Exchange to PBS) (Dissolve in DMSO)

Preparation

3. Conjugation Reaction
(Mix mAb and Drug-Linker)

4. Purification
(Size-Exclusion Chromatography)

5. Characterization
(DAR, Purity)

Purification & Analysis

Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Formation
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Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Formation

Biological System Interactions

Octaethylene glycol monomethyl ether itself is not known to be bioactive or to directly
influence signaling pathways. Its significance lies in its use as a linker to modulate the
properties of bioactive molecules.

e« PROTAC Mechanism: In a PROTAC, the mPEGS8 linker enables the formation of a ternary
complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This
proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking
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it for degradation by the proteasome. The linker's flexibility and length are crucial for allowing
the correct orientation of the two proteins for this process to occur efficiently.[3][6]

transfers
binds to

)
tags

binds [to

Target targeted by Proteasome leads to
Protein

Diagram 3: Conceptual PROTAC Mechanism of Action
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Diagram 3: Conceptual PROTAC Mechanism of Action

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of mPEG8-OH.
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Category Information References
Signal Word Warning [16]
Pictogram GHSO07 (Harmful / Irritant)

H302: Harmful if
swallowed.H315: Causes skin

Hazard Statements irritation.H319: Causes serious  [16]
eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
mist/vapours.P280: Wear
protective gloves/eye
protection.P302+P352: IF ON
SKIN: Wash with plenty of
] soap and

Precautionary Statements [16]
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Store refrigerated (0-10°C) or
Storage frozen (-20°C). Keep in a dry [2][8]
place and avoid direct sunlight.

Handle in accordance with
good industrial hygiene and
safety practices. Use in a well-
Handling ventilated area. Equilibrate vial ~ [15][17]
to room temperature before
opening to avoid moisture

condensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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